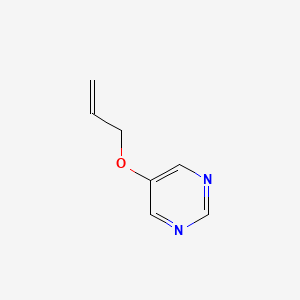![molecular formula C9H14O6 B8640374 6-(1,2-dihydroxyethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B8640374.png)
6-(1,2-dihydroxyethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1,2-dihydroxyethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one: is a chemical compound with the molecular formula C8H12O5. It is a derivative of L-gulonic acid and is commonly used in organic synthesis. This compound is notable for its role in the synthesis of various biochemical compounds, including C-nucleosides and GABA analogs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1,2-dihydroxyethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one typically involves the protection of hydroxyl groups in L-gulonic acid using isopropylidene groups. This process can be achieved through the reaction of L-gulonic acid with acetone in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of acetone and an acid catalyst under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(1,2-dihydroxyethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-keto derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The isopropylidene groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of acids or bases as catalysts.
Major Products:
Oxidation: 2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic acid.
Reduction: Alcohol derivatives of L-gulonic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-(1,2-dihydroxyethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-(1,2-dihydroxyethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one involves its role as a precursor in biochemical synthesis. It undergoes various chemical transformations to form active compounds that interact with molecular targets and pathways. For example, in the synthesis of C-nucleosides, it forms intermediates that are incorporated into nucleic acids, affecting their structure and function .
Comparaison Avec Des Composés Similaires
- 2,3-O-Isopropylidene-D-ribonic acid-1,4-lactone
- 5,6-O-Isopropylidene-L-gulonic acid-γ-lactone
- 2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic acid
Uniqueness: 6-(1,2-dihydroxyethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one is unique due to its specific isopropylidene protection pattern, which provides stability and reactivity in various synthetic applications. Its ability to form a wide range of derivatives makes it a versatile compound in organic synthesis .
Propriétés
Formule moléculaire |
C9H14O6 |
|---|---|
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
6-(1,2-dihydroxyethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |
InChI |
InChI=1S/C9H14O6/c1-9(2)14-6-5(4(11)3-10)13-8(12)7(6)15-9/h4-7,10-11H,3H2,1-2H3 |
Clé InChI |
SSSBRIPVSPUGBC-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2C(O1)C(=O)OC2C(CO)O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n-Phenyl-1h-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B8640302.png)











![[2-(Ethenyloxy)ethoxy]benzene](/img/structure/B8640408.png)
